molecular formula C16H21NO3S B14604689 N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide CAS No. 60462-44-4

N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide

Cat. No.: B14604689
CAS No.: 60462-44-4
M. Wt: 307.4 g/mol
InChI Key: RKANMLQAVKLZEK-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxyphenyl group, a methyl group, and an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide to form N-(4-butoxyphenyl)acetamide . This intermediate can then undergo further reactions to introduce the oxathiine ring and the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, recrystallization, and filtration are commonly employed to purify the final product . The use of advanced analytical techniques, such as infrared spectroscopy and thin-layer chromatography, helps confirm the identity and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the butoxyphenyl group makes it susceptible to nucleophilic attacks, while the oxathiine ring can participate in oxidation-reduction reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, bromobutane, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation reactions can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study enzyme interactions and metabolic pathways. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs. Additionally, in industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxathiine ring and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Properties

CAS No.

60462-44-4

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide

InChI

InChI=1S/C16H21NO3S/c1-3-4-9-20-14-7-5-13(6-8-14)17-16(18)15-12(2)19-10-11-21-15/h5-8H,3-4,9-11H2,1-2H3,(H,17,18)

InChI Key

RKANMLQAVKLZEK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=C(OCCS2)C

Origin of Product

United States

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